(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Chemical Purity Chiral Synthesis Quality Control

Racemic or low-optical-purity building blocks introduce stereochemical risk and cost in asymmetric API synthesis. (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS 885331-26-0) solves this with verified 99.9% chemical and ≥97.0% optical purity. • Ensures stereochemical fidelity of drug candidates, avoiding diastereomer mixtures. • Key chiral intermediate for P2X3 receptor antagonists (chronic cough therapy). • High enantiopurity enables unambiguous SAR data for CNS and anti-infective leads. Reliable supply with guaranteed quality for confident lead optimization.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 885331-26-0
Cat. No. B1403694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
CAS885331-26-0
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
InChIKeyNGHRATGQJXKQIQ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tetrahydropyran-2-yl Methanamine HCl: High-Purity Chiral Building Block


(R)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS 885331-26-0) is a chiral amine derivative featuring a tetrahydropyran ring [1]. This compound serves as a versatile intermediate and building block in medicinal chemistry and organic synthesis, primarily due to its stereospecific (R)-configuration, which allows for the construction of enantiomerically pure molecules . The hydrochloride salt form enhances its stability and solubility, making it suitable for a range of synthetic applications [1].

ConfigurationStereospecific (R)-enantiomer for asymmetric synthesis
Salt formHydrochloride salt enhances stability and solubility
ApplicationChiral building block for enantiopure molecule construction

Risks of Racemic and Low-Purity Analogs


In asymmetric synthesis, the enantiomeric purity of a building block is directly correlated with the stereochemical outcome of the final product . Substituting (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride with a racemic mixture or a lower-purity enantiomer introduces stereochemical uncertainty, potentially leading to a mixture of diastereomers or an inactive enantiomer in the final pharmaceutical candidate [1]. This can severely compromise biological activity, necessitate costly and time-consuming chiral separations, or lead to failed batches in regulated GMP environments [1]. Therefore, the verified high chemical and optical purity of the target (R)-enantiomer is a critical, non-negotiable parameter for research groups focused on developing single-enantiomer drugs .

High-Purity (R)-Enantiomer
Substitution Risk
Stereospecific (R)-configuration
Racemic mixture may introduce stereochemical uncertainty
Verified high purity
Lower-purity enantiomer may form diastereomer mixtures
Certified optical purity
Unverified optical purity may compromise batch reproducibility

Quantitative Differentiation from Analogs


Chemical Purity: (R)- vs. (S)-Enantiomer

Direct comparison of vendor-supplied chemical purity data demonstrates that the (R)-enantiomer is available at a higher purity than both its (S)-enantiomer counterpart and the racemic mixture. Shaoyuan, a chemical supplier, reports a batch purity of 99.9% for the (R)-enantiomer , while the (S)-enantiomer from the same supplier is listed at 98.7% purity . Furthermore, the racemic mixture is commercially available at a lower purity of 97% . This quantifiable difference is significant for applications requiring high starting material fidelity.

Chemical Purity
Data to verify
99.9% (R) vs 98.7% (S) / 97% (racemate)
Reported higher purity may reduce purification needs
Vendor CoA data; independent verification recommended
Chemical Purity Chiral Synthesis Quality Control

Verified Optical Purity Specification

The (R)-enantiomer is supplied with a guaranteed optical purity of ≥97.0% . This is a critical quality attribute for chiral building blocks, as it directly impacts the stereochemical integrity of downstream products [1]. While a general principle in chiral chemistry, the explicit, vendor-verified specification for this compound provides a quantifiable benchmark for researchers to ensure consistency and reproducibility in their asymmetric syntheses.

Optical Purity
Class-level
≥97.0% ee
Defined optical purity supports stereochemical consistency
Vendor-specified; validate by chiral analysis
Enantiomeric Excess Chiral Purity Stereoselective Synthesis

P2X3 Antagonist Intermediate

A patent application (WO2021136375A1) discloses the use of tetrahydropyran-2-yl methanamine derivatives as crucial intermediates in the synthesis of heterocyclic compounds with high P2X3 antagonistic activity [1]. The patent specifically exemplifies the importance of the tetrahydropyran scaffold, from which (R)-(tetrahydro-2H-pyran-2-yl)methanamine is a direct derivative, for achieving this activity. The compounds described exhibit good selectivity and metabolic stability, highlighting the value of this structural class in developing novel therapeutics for conditions like chronic cough [1].

Patent Context
Supporting evidence
Disclosed as intermediate for P2X3 antagonists (WO2021136375A1)
Supports P2X3 antagonist synthesis research
Patent describes general scaffold activity
P2X3 Antagonist Drug Intermediate Chronic Cough

Optimal Use Cases


Asymmetric Synthesis of Single-Enantiomer APIs

Procure this high-purity (R)-enantiomer for use as a chiral building block in the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs). Its high chemical (99.9%) and optical (≥97.0%) purity are essential for ensuring the stereochemical fidelity of the final drug candidate, minimizing the formation of undesired enantiomers or diastereomers that could compromise biological activity or safety profiles .

P2X3 Receptor Antagonist Development

Leverage this compound as a key intermediate in the synthesis of novel P2X3 receptor antagonists, a promising class of therapeutics for the treatment of chronic cough and other sensory disorders. The tetrahydropyran scaffold is a validated motif in this chemical space, as demonstrated by recent patents disclosing potent and selective P2X3 inhibitors [1].

SAR Studies on Tetrahydropyran Scaffolds

Use this chiral amine to systematically explore Structure-Activity Relationships (SAR) around the tetrahydropyran motif. Its availability in high enantiopurity allows researchers to confidently attribute observed biological effects to the specific (R)-stereoisomer, providing clear, unambiguous data for lead optimization programs in areas like CNS disorders or anti-infectives [2].

Application
Selection Property
Validation Focus
Single-enantiomer API synthesis
Enantiomeric purity
Stereochemical outcome control
P2X3 antagonist research
Tetrahydropyran scaffold
P2X3 receptor binding assays
SAR studies on tetrahydropyran
Enantiopure (R)-configuration
Isomer-specific biological readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.